molecular formula C9H7NO2 B1425493 3-Methylbenzo[d]isoxazole-5-carbaldehyde CAS No. 648448-98-0

3-Methylbenzo[d]isoxazole-5-carbaldehyde

Cat. No. B1425493
M. Wt: 161.16 g/mol
InChI Key: RVYHKGGVVXARJG-UHFFFAOYSA-N
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Description

3-Methylbenzo[d]isoxazole-5-carbaldehyde is a chemical compound with the CAS Number: 648448-98-0. It has a molecular weight of 161.16 and its IUPAC name is 3-methylbenzo[d]isoxazole-5-carbaldehyde .


Molecular Structure Analysis

The InChI code for 3-Methylbenzo[d]isoxazole-5-carbaldehyde is 1S/C9H7NO2/c1-6-8-4-7(5-11)2-3-9(8)12-10-6/h2-5H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Methylbenzo[d]isoxazole-5-carbaldehyde is an off-white solid .

Scientific Research Applications

Synthesis and Anti-Cancer Activity

3-Methylbenzo[d]isoxazole-5-carbaldehyde has been used in the synthesis of compounds with potential anti-cancer properties. For example, a study demonstrated the preparation of 3-methyl-4-((1-methyl-1H-indol-3-yl)methylene)isoxazol-5(4H)-ones using a one-pot reaction involving 1-methyl-1H-indole-3-carbaldehyde. These compounds showed promising in vitro anti-cancer activity in HepG2 cell lines, with IC50 values ranging between 37 and 57 μg/mL (Reddy & Reddy, 2020).

Synthesis of Isoxazole Extensions and Antibacterial Activity

In another application, isoxazole derivatives were synthesized by reacting 3-methyl-4H-isoxazol-5-one with 3-(substituted phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. These compounds were evaluated for antibacterial and antifungal activities, with some showing activity comparable to ampicillin against E. coli, S. aureus, and S. pyogenus, and antifungal activity against C. albicans close to standard greseofulvin (Wazalwar, Banpurkar, & Perdih, 2017).

Novel Bichromophoric Dye

3-Methylbenzo[d]isoxazole-5-carbaldehyde has also been used in the development of bichromophoric dyes. A study reported the synthesis of a blue dye with intense absorption at 591 nm, derived from the reaction of 2-methylbenzo[1,3]oxazine with julolidine-9-carbaldehyde, indicating potential applications in dye and pigment industries (Prostota, Berthet, Delbaere, & Coelho, 2013).

Biological Evaluation of Isoxazole Derivatives

The biological evaluation of isoxazole derivatives synthesized using 3-methylbenzo[d]isoxazole-5-carbaldehyde has been a significant area of research. For example, a study conducted biological evaluations of novel 3-(5-((aryl)methyl)isoxazol-3-yl)-4H-chromen-4-one derivatives, which exhibited potent antibacterial activity against gram-positive bacterial strains and anticancer activity against MCF-7 (breast cancer) and HeLa (cervical carcinoma) cell lines (Uma, Ramesh, & Prashanthi, 2021).

properties

IUPAC Name

3-methyl-1,2-benzoxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-6-8-4-7(5-11)2-3-9(8)12-10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYHKGGVVXARJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20724110
Record name 3-Methyl-1,2-benzoxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylbenzo[d]isoxazole-5-carbaldehyde

CAS RN

648448-98-0
Record name 3-Methyl-1,2-benzoxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GS Basarab, P Brassil, P Doig, V Galullo… - Journal of Medicinal …, 2014 - ACS Publications
The compounds described herein with a spirocyclic architecture fused to a benzisoxazole ring represent a new class of antibacterial agents that operate by inhibition of DNA gyrase as …
Number of citations: 49 pubs.acs.org

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